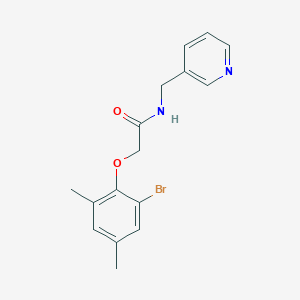
N-(2-adamantyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-adamantyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide, also known as ADX-47273, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. ADX-47273 is a positive allosteric modulator of metabotropic glutamate receptor 5 (mGluR5), a G protein-coupled receptor that is involved in several physiological and pathological processes.
Wirkmechanismus
N-(2-adamantyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide acts as a positive allosteric modulator of mGluR5, which means that it enhances the activity of the receptor by binding to a site on the receptor that is distinct from the orthosteric binding site. This results in an increase in the affinity of the receptor for its endogenous ligand, glutamate, and an enhancement of downstream signaling pathways.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects, including the modulation of synaptic plasticity, the enhancement of cognitive function, and the regulation of mood and emotional behavior. The compound has also been shown to have neuroprotective effects and to promote the survival of neurons under conditions of stress and injury.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2-adamantyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide has several advantages for use in lab experiments, including its high potency and selectivity for mGluR5, its ability to penetrate the blood-brain barrier, and its low toxicity. However, the compound also has some limitations, including its limited solubility in aqueous solutions and its short half-life in vivo.
Zukünftige Richtungen
There are several future directions for research on N-(2-adamantyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide, including the development of more potent and selective compounds that target mGluR5, the investigation of the compound's potential therapeutic applications in other neurological and psychiatric disorders, and the exploration of the compound's mechanisms of action at the molecular and cellular levels. Additionally, further studies are needed to evaluate the safety and efficacy of this compound in preclinical and clinical trials.
Synthesemethoden
N-(2-adamantyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide can be synthesized using a multi-step process that involves the reaction of 2-adamantanone with 2-nitrobenzaldehyde to form the corresponding nitrostyrene intermediate. The nitrostyrene intermediate is then reduced using sodium borohydride to form the corresponding amine intermediate, which is subsequently reacted with 1,3-benzodioxole-5-carboxylic acid to form this compound.
Wissenschaftliche Forschungsanwendungen
N-(2-adamantyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide has been extensively studied for its potential therapeutic applications in several neurological and psychiatric disorders, including schizophrenia, depression, anxiety, and addiction. The compound has been shown to enhance the activity of mGluR5, which plays a crucial role in regulating synaptic plasticity, learning, and memory.
Eigenschaften
Molekularformel |
C19H23NO3 |
|---|---|
Molekulargewicht |
313.4 g/mol |
IUPAC-Name |
N-(2-adamantyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide |
InChI |
InChI=1S/C19H23NO3/c21-19(13-1-2-16-17(10-13)23-4-3-22-16)20-18-14-6-11-5-12(8-14)9-15(18)7-11/h1-2,10-12,14-15,18H,3-9H2,(H,20,21) |
InChI-Schlüssel |
GUELWOYQONHRNQ-UHFFFAOYSA-N |
SMILES |
C1COC2=C(O1)C=CC(=C2)C(=O)NC3C4CC5CC(C4)CC3C5 |
Kanonische SMILES |
C1COC2=C(O1)C=CC(=C2)C(=O)NC3C4CC5CC(C4)CC3C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-chloro-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide](/img/structure/B250698.png)
![3-fluoro-N-(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B250699.png)
![N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acetamide](/img/structure/B250701.png)
![2-methoxy-3-methyl-N-(3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B250703.png)
![2,2-dimethyl-N-(3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)propanamide](/img/structure/B250704.png)
![N-[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]acetamide](/img/structure/B250705.png)
![4-ethyl-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B250706.png)
![2,2-dimethyl-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)propanamide](/img/structure/B250707.png)
![N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-3-methylbutanamide](/img/structure/B250712.png)
![N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-4-methylbenzamide](/img/structure/B250713.png)
![N-[4-(1,3-benzoxazol-2-yl)benzyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B250714.png)
![N-{3-[(4-isobutoxybenzoyl)amino]phenyl}-2-thiophenecarboxamide](/img/structure/B250715.png)
![N-{4-[(4-isobutoxybenzoyl)amino]-2-methylphenyl}-2-furamide](/img/structure/B250716.png)

